Ethyl 1H-benzo[d]imidazole-7-carboxylate
Overview
Description
Ethyl 1H-benzo[d]imidazole-7-carboxylate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Ethyl 1H-benzo[d]imidazole-7-carboxylate, also known as Ethyl 4-Benzimidazolecarboxylate, is a compound that belongs to the class of benzimidazoles Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some benzimidazole derivatives inhibit the polymerization of tubulin into microtubules, a critical process in cell division, thereby exhibiting antitumor activity .
Biochemical Pathways
For instance, some benzimidazole derivatives can inhibit DNA synthesis, disrupt energy metabolism, or interfere with protein synthesis .
Pharmacokinetics
Benzimidazole compounds are generally known for their good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Benzimidazole derivatives are known to induce various cellular responses, such as cell cycle arrest, apoptosis, or autophagy, depending on their specific biological activity .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of benzimidazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with dicarbonyl compounds. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an N-oxide intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization or condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Ethyl 1H-benzo[d]imidazole-7-carboxylate can be compared with other benzimidazole derivatives, such as:
- Mthis compound
- Propyl 1H-benzo[d]imidazole-7-carboxylate
- Butyl 1H-benzo[d]imidazole-7-carboxylate
These compounds share similar chemical structures but differ in their alkyl substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific ethyl group, which can affect its solubility, stability, and overall performance in various applications .
Properties
IUPAC Name |
ethyl 1H-benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROFVBTDWNLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30525099 | |
Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167487-83-4 | |
Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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